CDK1 Inhibitory Potency: CGP 74514 Dihydrochloride vs. Roscovitine and Flavopiridol
CGP 74514 dihydrochloride inhibits CDK1/cyclin B with an IC50 of 25 nM, demonstrating substantially greater potency against CDK1 than roscovitine (seliciclib), which exhibits CDK1 IC50 values ranging from 650 to 2690 nM [1]. Compared to flavopiridol (alvocidib), which targets CDK1 with an IC50 of 30–50 nM alongside potent inhibition of CDK9 (6 nM), CDK2 (70–170 nM), and CDK4 (100 nM), CGP 74514 provides a more restricted target profile at its effective concentration [2].
| Evidence Dimension | CDK1/cyclin B inhibition (IC50) |
|---|---|
| Target Compound Data | 25 nM |
| Comparator Or Baseline | Roscovitine: 650–2690 nM; Flavopiridol: 30–50 nM (CDK1) with potent CDK9 inhibition at 6 nM |
| Quantified Difference | CGP 74514 is 26- to 107-fold more potent against CDK1 than roscovitine; exhibits comparable or slightly superior CDK1 potency to flavopiridol with reduced multi-CDK targeting |
| Conditions | In vitro kinase activity assays |
Why This Matters
For experiments requiring selective CDK1 inhibition with minimal perturbation of CDK2, CDK4, or CDK9 activity, CGP 74514 offers a functionally distinct alternative to broad-spectrum CDK inhibitors.
- [1] Asghar U, Witkiewicz AK, Turner NC, Knudsen ES. The history and future of targeting cyclin-dependent kinases in cancer therapy. Nat Rev Drug Discov. 2015;14(2):130-46. Table 1. View Source
- [2] Asghar U, Witkiewicz AK, Turner NC, Knudsen ES. The history and future of targeting cyclin-dependent kinases in cancer therapy. Nat Rev Drug Discov. 2015;14(2):130-46. Table 1. View Source
